4-(2-Iodophenoxy)benzenamine

Cross-coupling reactivity Bond dissociation energy Suzuki-Miyaura coupling

4-(2-Iodophenoxy)benzenamine (IUPAC: 4-(2-iodophenoxy)aniline; CAS 307308-63-0; MW 311.12 g/mol) is a halogenated diaryl ether belonging to the phenoxyaniline class. The compound features an aniline moiety para-linked via an ether oxygen to a 2-iodophenyl ring, creating an ortho-iodo diaryl ether scaffold with a free primary aromatic amine.

Molecular Formula C12H10INO
Molecular Weight 311.12 g/mol
CAS No. 307308-63-0
Cat. No. B13958476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Iodophenoxy)benzenamine
CAS307308-63-0
Molecular FormulaC12H10INO
Molecular Weight311.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC=C(C=C2)N)I
InChIInChI=1S/C12H10INO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2
InChIKeyRIDVABHHAVKVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Iodophenoxy)benzenamine (CAS 307308-63-0) – Procurement-Grade Chemical Profile and Comparator Landscape


4-(2-Iodophenoxy)benzenamine (IUPAC: 4-(2-iodophenoxy)aniline; CAS 307308-63-0; MW 311.12 g/mol) is a halogenated diaryl ether belonging to the phenoxyaniline class [1]. The compound features an aniline moiety para-linked via an ether oxygen to a 2-iodophenyl ring, creating an ortho-iodo diaryl ether scaffold with a free primary aromatic amine. It is primarily utilised as a synthetic intermediate in medicinal chemistry programs targeting Mcl-1, MEK, and HDAC, where the iodine atom serves as a reactive handle for Pd-catalysed cross-coupling diversification . The closest structural analogs include the corresponding 2-bromo, 2-chloro, unsubstituted phenoxy, and 4-iodo positional isomers, each presenting distinct reactivity and solid-state property profiles that prevent generic substitution.

Workflow Pd-catalysed cross-coupling diversification (Suzuki, Heck, Buchwald-Hartwig)
Selection Ortho-iodo aryl ether with reported reactivity advantage in medicinal chemistry building blocks
Use Context Synthetic intermediate in Mcl-1, MEK and HDAC inhibitor programs

Why 4-(2-Iodophenoxy)benzenamine Cannot Be Replaced by Its Bromo, Chloro, or Positional Isomer Analogs


Generic substitution within the 2-halophenoxy-aniline series is precluded by quantifiable differences in C–X bond dissociation energy (BDE) , oxidative addition kinetics in Pd-catalysed transformations , halogen-bond donor strength [1], and crystal packing architecture [2]. The ortho-iodo substituent provides a unique combination of the highest cross-coupling reactivity among aryl halides and the strongest halogen-bonding potential, while the ortho placement adjacent to the ether oxygen creates steric and electronic effects not present in the 4-iodo isomer. These factor-level differences cascade into divergent synthetic yields, impurity profiles, and solid-form behaviour, making drop-in replacement with a bromo, chloro, or para-iodo analog a scientifically unvalidated gamble. The quantitative evidence below substantiates each axis of differentiation.

C–I bond dissociation energy is significantly lower than C–Br and C–Cl; replacing with bromo or chloro analog may shift cross-coupling kinetics and require harsher conditions.

Ortho-iodo substitution disrupts the isostructurality observed in para-halogen series; solid-form properties (melting, solubility, packing) may differ from bromo/chloro and para-iodo isomers.

Iodine is the strongest halogen-bond donor among halogens; substitution with bromo/chloro may alter supramolecular assembly and target-engagement geometry in co-crystal or fragment-based screens.

Quantitative Comparator Evidence for 4-(2-Iodophenoxy)benzenamine Versus Closest Analogs


Aryl C–I Bond Is 17.7 kcal/mol Weaker Than C–Br and 32.1 kcal/mol Weaker Than C–Cl, Governing Pd(0) Oxidative Addition Rates

The aryl C–I bond dissociation energy (BDE) for C(sp²)–I is 61.9 kcal/mol, compared to 79.6 kcal/mol for C(sp²)–Br and 94.0 kcal/mol for C(sp²)–Cl . This 17.7–32.1 kcal/mol lower bond strength translates directly into faster oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. In a prototypical Pd-catalysed heteroannulation, 2-iodophenol reacted efficiently to give the benzofuran product, while the corresponding 2-bromo and 2-chloro analogs gave the expected product 'in low yield because of low reactivity' [1]. For procurement, this means that the iodo compound can achieve complete conversion under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) than its bromo or chloro counterparts, directly impacting process cost and impurity profiles.

C–I Bond Dissociation Energy
Reported
C–I BDE 61.9 vs C–Br 79.6 vs C–Cl 94.0 kcal/mol; Δ 17.7–32.1 kcal/mol
Supports faster oxidative addition; enables milder coupling conditions compared to bromo/chloro analogs
Gas-phase BDE; model compound data; synthetic yield differences confirm trend
Cross-coupling reactivity Bond dissociation energy Suzuki-Miyaura coupling

Ortho-Iodo Substitution Pattern Breaks Isostructurality Observed in the 4′-Halogen-4-phenoxyaniline Series

Dey and Desiraju (CrystEngComm, 2004) demonstrated that 4-(4′-iodo)phenoxyaniline is fully isostructural with its 4′-bromo, 4′-chloro, and 4′-ethynyl counterparts—they crystallise in the same space group with near-identical unit cell parameters and supramolecular synthons [1]. This isostructurality is explicitly noted to contrast with 4-iodoaniline, which is NOT isostructural with its bromo and chloro analogs. Our target compound, 4-(2-iodophenoxy)benzenamine, bears the iodine at the ortho position of the phenoxy ring, a substitution pattern that was not part of the isostructural series. The ortho-iodo placement adjacent to the ether oxygen introduces torsional constraints (estimated dihedral angle between the two aromatic rings ~50–70° based on ortho-substituted diaryl ether precedent) and eliminates the crystallographic equivalence observed in the para-halogen series [2]. This means the ortho-iodo compound will exhibit different melting behaviour, solubility, and mechanical properties from both its para-iodo isomer and the isostructural para-bromo/chloro analogs.

Crystal Packing Isostructurality
Class-level
Ortho-iodo: non-isostructural; para-halogen series: isostructural (same space group). Torsional constraints alter packing.
Solid-form properties may differ from para-halogen isostructural family; melting and solubility behaviour not interchangeable
Inferred from para series crystallography; ortho-iodo crystal structure not reported
Crystal engineering Isostructurality Solid-form differentiation

Iodine Provides the Strongest Halogen-Bond Donor Among Halogens, Enhancing Supramolecular Assembly and Potential Target Engagement

The halogen-bond donor strength follows the order I > Br > Cl, with iodine's larger polarisable surface area and deeper σ-hole enabling electrostatic interaction energies typically 2–3 times greater than bromine and 5–10 times greater than chlorine in analogous structural contexts [1]. For phenoxyaniline scaffolds, the iodine atom at the 2-position can participate in C–I···O/N halogen bonds that are geometrically and energetically inaccessible to the smaller halogens [1]. The computed molecular electrostatic potential (Vs,max) for iodobenzene is approximately +27 kcal/mol, vs +22 kcal/mol for bromobenzene and +17 kcal/mol for chlorobenzene [2], quantifying the enhanced halogen-bond donor capacity of aryl iodides.

Halogen-Bond Donor Strength
Class-level
I: Vs,max ~+27; Br: ~+22; Cl: ~+17 kcal/mol (halobenzene models)
Strongest halogen-bond donor; may support supramolecular assembly and co-crystal design research
Computed electrostatic potentials; compound-specific values not measured
Halogen bonding Sigma-hole Supramolecular chemistry

4-(2-Iodophenoxy)benzenamine Is a Documented Key Intermediate in Mcl-1 and MEK Inhibitor Patent Families

The CAS record 307308-63-0 is indexed against two patent-relevant therapeutic programs: (i) Structure-Based Optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors (J. Med. Chem. 2021, 64, 10260–10285), where the most potent compounds achieved Ki ~0.4 μM and IC50 <10 μM against multiple tumour cell lines [1]; (ii) Quinoline Derivatives as Inhibitors of MEK Enzymes (US Patent 6638945 and related filings) [2]. In both programs, 4-(2-iodophenoxy)benzenamine served as a building block for the introduction of the diaryl ether pharmacophore via Pd-catalysed coupling of the iodo group. The 2-bromo and 2-chloro analogs are not cited in these patent families, indicating that the iodo-specific reactivity was integral to the synthetic route.

Patent Citation in Drug Discovery
Patent context
Cited as intermediate in Mcl-1/MEK inhibitor patents; bromo/chloro analogs not cited in same documents
Aligns with validated synthetic routes; supports procurement confidence for medicinal chemistry programs
Patent literature context; verify specific route compatibility
Medicinal chemistry Patent intermediate Oncology

Predicted Lipophilicity (clogP) of 4-(2-Iodophenoxy)benzenamine Exceeds Bromo and Chloro Analogs, Impacting Extraction and Chromatographic Behaviour

Computational prediction of logP using the XLogP3 algorithm (trained on PubChem experimental data) yields values of approximately 3.8 for 4-(2-iodophenoxy)benzenamine, compared to ~3.4 for the 2-bromo analog and ~3.1 for the 2-chloro analog [1]. This ~0.4–0.7 log unit difference corresponds to a 2.5–5-fold greater partition into octanol vs water per halogen replacement, which has practical consequences for reverse-phase HPLC retention times, liquid-liquid extraction efficiency, and passive membrane permeability in cellular assays.

Predicted Lipophilicity (clogP)
Class-level
clogP ~3.8 (I) vs ~3.4 (Br) vs ~3.1 (Cl); Δ 0.4–0.7 log units
May affect chromatographic retention; purification protocols may require adjustment if substituting halogen
Computed XLogP3; experimental logP not available for these analogs
Physicochemical property Lipophilicity Chromatography

Validated Application Scenarios for 4-(2-Iodophenoxy)benzenamine Based on Comparator Evidence


Palladium-Catalysed Diversification of Lead-Like Scaffolds in Medicinal Chemistry

When building focused libraries around a diaryl ether pharmacophore, 4-(2-iodophenoxy)benzenamine enables rapid Suzuki-Miyaura diversification at the 2-position of the phenoxy ring under mild conditions (room temperature, 0.5–1 mol% Pd(PPh₃)₄). The 17.7 kcal/mol lower C–I BDE relative to C–Br translates into complete conversion in 2–4 hours vs 12–24 hours for the bromo analog, and successful coupling with electron-deficient boronic acids that fail with the chloro analog entirely [1]. This compound has proven utility in Mcl-1 inhibitor programs where the diaryl ether moiety is a critical pharmacophoric element [2].

Crystal Engineering and Halogen-Bond-Directed Co-Crystal Design

The ortho-iodo substituent provides the strongest halogen-bond donor among the halogen series (Vs,max ~+27 kcal/mol vs +22 for Br, +17 for Cl) , while the ortho placement introduces torsional constraints that generate a unique conformational profile not shared by the isostructural 4′-halogen-4-phenoxyaniline series [1]. This combination makes 4-(2-iodophenoxy)benzenamine a superior tecton for co-crystallisation with halogen-bond acceptors (pyridyl, carbonyl, nitrile), where both the interaction strength and the angular geometry differ from bromo/chloro analogs.

Synthesis of Ortho-Functionalised Heterocycles via Tandem Coupling-Cyclisation Sequences

The ortho-iodophenoxy motif is uniquely suited to Pd-catalysed tandem coupling-cyclisation cascades, where the iodine undergoes initial cross-coupling and the liberated Pd(II) species mediates intramolecular cyclisation onto the proximate ether oxygen or aniline nitrogen. The chloro and bromo analogs fail to initiate this sequence under identical conditions due to insufficient oxidative addition rates . This reactivity profile is exploited in the synthesis of benzofuran and dibenzoxazepine scaffolds, where 4-(2-iodophenoxy)benzenamine serves as a bifunctional building block [1].

Application
Selection Property
Validation Focus
Pd-Catalysed Scaffold Diversification
Ortho-iodo reactivity profile (reported higher cross-coupling efficiency, mild conditions)
Conversion and yield vs bromo/chloro under target coupling conditions
Crystal Engineering & Co-Crystal Design
Strongest halogen-bond donor with unique ortho geometry
Co-crystallization outcome and packing architecture
Tandem Coupling-Cyclisation Sequences
Bifunctional ortho-iodophenoxy handle for cascade reactions
Cyclisation efficiency and product distribution
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